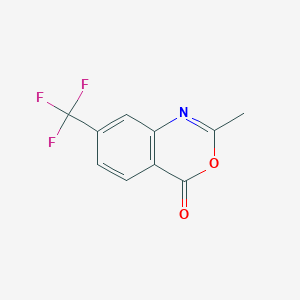

2-methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

Description

2-Methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound featuring a benzoxazinone core substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 7. The benzoxazinone scaffold is renowned for its versatility in medicinal and industrial chemistry, with derivatives exhibiting biological activities such as enzyme inhibition (e.g., Cathepsin G), phytotoxicity, and antimicrobial effects . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound particularly relevant in drug discovery .

Properties

Molecular Formula |

C10H6F3NO2 |

|---|---|

Molecular Weight |

229.15 g/mol |

IUPAC Name |

2-methyl-7-(trifluoromethyl)-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C10H6F3NO2/c1-5-14-8-4-6(10(11,12)13)2-3-7(8)9(15)16-5/h2-4H,1H3 |

InChI Key |

PXGHBHMWXUKLGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one typically starts from 2-amino-4-(trifluoromethyl)benzoic acid or related substituted anthranilic acids. The key steps involve:

- Formation of the benzoxazinone ring by intramolecular cyclization.

- Use of acylating agents such as acetic anhydride or other acid anhydrides to facilitate ring closure.

- Control of reaction conditions (temperature, solvent, catalyst) to optimize yield and purity.

This approach is consistent with classical methods for benzoxazinone synthesis, adapted for trifluoromethyl-substituted substrates.

Specific Preparation Method from Literature

Starting Material and Cyclization

- Starting Material: 2-amino-4-(trifluoromethyl)benzoic acid.

- Cyclization Agent: Acetic anhydride.

- Conditions: Heating the mixture at approximately 130 °C for 2 hours.

This method was reported in the synthesis of compound 12n (this compound) where the amino benzoic acid derivative was treated with a large excess of acetic anhydride, promoting intramolecular cyclization to form the benzoxazinone ring system.

After reaction completion, excess acetic anhydride was removed under reduced pressure at around 40 °C. The crude product was then purified by suspending in hexane, filtration, and drying under vacuum to yield the target compound as a pale yellow solid with good yield (~61%).

Alternative Preparation via Isatoic Anhydride Route

According to a US patent (US3989698A), an alternative and efficient route involves:

- Reactants: Isatoic anhydride (or substituted isatoic anhydrides) and an acylating compound (carboxylic acid anhydride or acyl halide).

- Catalyst: Tertiary amine such as pyridine.

- Conditions: Reaction at temperatures ≥ 25 °C.

This process allows for the preparation of 2-substituted-4H-3,1-benzoxazin-4-ones in high yields with minimal contamination by carboxylic acids. The stoichiometric reaction between isatoic anhydride and the acylating agent in the presence of pyridine facilitates ring closure to the benzoxazinone core.

The reaction scheme can be summarized as:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Isatoic anhydride + Acyl chloride or acid anhydride + Pyridine | Formation of 2-substituted benzoxazinone |

| 2 | Isolation by crystallization or direct use in further reactions | Pure benzoxazinone derivatives |

This method is adaptable to various substituents, including trifluoromethyl groups, by selecting appropriately substituted isatoic anhydrides.

Microwave-Assisted Synthesis of Intermediates

A patent (WO2014097188A1) describes microwave-assisted synthesis steps relevant to benzoxazinone derivatives:

- Intermediate compounds related to benzoxazinones were treated in microwave reactors at 120 °C with aqueous ammonia or other reagents.

- Microwave irradiation (250 W) accelerates reaction rates and can improve yields.

- Subsequent extraction and purification steps yield intermediates that can be converted to benzoxazinone derivatives.

Though this patent focuses on related benzoxazine compounds, the methodology could be adapted for the synthesis of this compound or its intermediates.

Summary of Key Preparation Steps and Conditions

Analytical Data Supporting Preparation

- NMR Data: Proton NMR spectra confirm the methyl group at 2-position and aromatic protons consistent with trifluoromethyl substitution.

- Mass Spectrometry: ESI-MS shows molecular ion peaks at m/z 230 (M+H)+, consistent with the molecular weight of this compound.

- Physical Appearance: Pale yellow solid, stable under normal storage conditions.

Research Findings and Considerations

- The use of stoichiometric amounts of reagents and tertiary amines is critical to avoid contamination by carboxylic acids and to obtain high-purity benzoxazinones.

- Microwave-assisted synthesis offers a modern approach to reduce reaction times and improve yields.

- The trifluoromethyl substituent at the 7-position is compatible with classical benzoxazinone synthesis routes, although electronic effects may influence reaction kinetics.

- Purification by crystallization or solvent suspension is effective for isolating the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically require the use of nucleophiles and specific catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates with analgesic, anti-inflammatory, and antimicrobial properties.

Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.

Material Science: It is used in the development of novel materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its biological activity, as it can interact with enzymes and receptors involved in various pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2-methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one include:

Physicochemical Properties

- Solubility : Trifluoromethyl and nitro groups reduce aqueous solubility but improve membrane permeability .

- Spectral Characteristics: The CF₃ group in 2-methyl-7-CF₃-benzoxazinone results in distinct FT-IR peaks (e.g., C=O stretch at ~1740 cm⁻¹) compared to nitro (1725 cm⁻¹) or chloro (1735 cm⁻¹) derivatives .

Key Research Findings

Substituent Effects: Electron-withdrawing groups (CF₃, NO₂) at C2 or C7 enhance bioactivity but reduce solubility. Methyl groups balance lipophilicity and synthetic feasibility .

Synthetic Advancements : Green methods (e.g., one-pot synthesis) and palladium catalysis improve yield and sustainability for industrial-scale production .

Therapeutic Potential: The target compound’s trifluoromethyl group positions it as a candidate for anti-inflammatory or anticancer drug development, leveraging its stability and enzyme inhibition .

Biological Activity

2-Methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazine class, characterized by its unique structure which includes a methyl group and a trifluoromethyl group. This structural configuration significantly influences its chemical properties and biological activity. The compound has garnered attention for its potential antimicrobial properties and other biological activities.

The molecular formula for this compound is C10H8F3N2O2, with a molecular weight of approximately 233.16 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate better penetration through biological membranes, thus potentially increasing its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Salmonella typhi

The compound's structural features contribute to its effectiveness as an antimicrobial agent, making it a candidate for further pharmacological studies.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit serine proteases. In particular, it has been observed to inactivate chymotrypsin through a stoichiometric mechanism involving the active site serine attacking the carbonyl carbon of the compound. This reaction leads to the formation of an acyl-enzyme intermediate that hydrolyzes slowly, indicating a potential for therapeutic applications in enzyme regulation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar benzoxazinones:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methyl-4H-3,1-benzoxazin-4-one | Methyl group at position 2 | Antimicrobial properties |

| 6-Bromo-4H-3,1-benzoxazin-4-one | Bromine substitution at position 6 | Enhanced reactivity with nucleophiles |

| 2-Ethoxy-4H-3,1-benzoxazin-4-one | Ethoxy group at position 2 | Different solubility and reactivity patterns |

| 2-Methoxy-7-fluoro-4H-3,1-benzoxazin-4-one | Methoxy and fluoro substitutions | Potentially altered biological activity |

The trifluoromethyl group in this compound is particularly noteworthy as it enhances lipophilicity compared to the other compounds listed.

Study on Antifungal Activity

In a study evaluating various benzoxazine derivatives, it was found that compounds similar to this compound demonstrated varying degrees of antifungal activity. The study highlighted that while antibacterial activities were pronounced, antifungal effects were comparatively lower. The inhibition percentages against specific fungi were documented as follows:

| Pathogen | Concentration (ppm) | % Inhibition (Radial Growth) |

|---|---|---|

| Rhizoctonia solani | 1000 | 52.3 |

| Sclerotium rolfsii | 1000 | 39.6 |

These findings suggest that while the compound has potential as an antimicrobial agent, further optimization may be necessary to enhance its antifungal properties .

Cytotoxicity Studies

Cytotoxicity assessments of related benzoxazinones have indicated significant effects on cell viability in various cancer cell lines. For instance, certain derivatives exhibited ID50 values around 9.9 µM in P388 cells, indicating their potential as anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenols and amides or amines under controlled acidic or basic conditions. For example, trifluoromethyl-substituted benzoxazinones often require halogenated intermediates (e.g., trifluoromethyl benzoyl chlorides) to introduce the CF₃ group. Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution is recommended for purity assessment (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : To confirm the methyl and trifluoromethyl substituents (distinct δ values for CF₃ at ~110–120 ppm in ¹³C NMR).

- X-ray crystallography : For absolute configuration validation, as demonstrated for structurally related benzoxazinones in single-crystal studies .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 272.06 for C₁₁H₈F₃NO₂).

Q. What are the key stability considerations for this compound during storage?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the oxazinone ring. Stability tests under varying pH (3–9) and temperature (25–60°C) can identify degradation pathways, with HPLC monitoring for byproducts like phenolic derivatives .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity at the oxazinone carbonyl, enhancing reactivity in nucleophilic additions. Computational studies (DFT) can map electrostatic potential surfaces to quantify electron density shifts. Comparative analysis with non-fluorinated analogs (e.g., 2-methyl-4H-benzoxazin-4-one) reveals altered redox potentials via cyclic voltammetry .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or melting points may arise from polymorphic forms or solvent effects. To address this:

Q. How can researchers assess the compound’s potential in medicinal chemistry given structural analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modifications at positions 2 (methyl) and 7 (CF₃). For example:

Q. What experimental designs are optimal for studying its reactivity in photochemical or catalytic transformations?

- Methodological Answer : Design light-driven reactions (λ = 254–365 nm) to explore photodegradation or photoinduced cycloadditions. For catalytic applications (e.g., asymmetric synthesis), screen metal catalysts (Pd, Cu) under varying conditions (solvent, temperature) and monitor regioselectivity via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.